molecular formula C6H8N2O B13869274 1-(3-Amino-1H-pyrrol-2-YL)ethanone

1-(3-Amino-1H-pyrrol-2-YL)ethanone

Cat. No.: B13869274
M. Wt: 124.14 g/mol
InChI Key: VGNYQMRFPFTFKA-UHFFFAOYSA-N
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Description

1-(3-Amino-1H-pyrrol-2-yl)ethanone is a pyrrole-derived compound featuring an amino group at the 3-position of the pyrrole ring and a ketone substituent at the adjacent 2-position. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol (inferred from SMILES and InChI data in ). The compound’s structure combines aromaticity from the pyrrole core with reactive functional groups (amino and ketone), making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(3-amino-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-4(9)6-5(7)2-3-8-6/h2-3,8H,7H2,1H3

InChI Key

VGNYQMRFPFTFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-amino-2-pyrrolecarboxaldehyde with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-amino-2-pyrrolecarboxaldehyde and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-80°C.

    Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanoic acid.

    Reduction: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(3-Amino-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Amino-1H-pyrrol-2-yl)ethanone with analogous compounds, focusing on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Spectral Data Applications/Synthesis Reference
This compound C₆H₈N₂O 3-amino-pyrrole, 2-ketone Not reported IR: NH₂ (~3200 cm⁻¹), C=O (~1650 cm⁻¹); NMR: δ 2.10 (s, CH₃), δ 6.67 (s, pyrrole H) Intermediate for pharmaceuticals or heterocyclic synthesis; synthetic route not detailed
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone C₁₉H₁₇NO 2-methyl, 1,4-diphenyl-pyrrole, 3-ketone 104–106 IR: 1651 cm⁻¹ (C=O); NMR: δ 2.42 (s, CH₃), δ 7.31–7.50 (m, aromatic H) Synthesized via three-component reaction catalyzed by Io; potential drug intermediate
1-(1H-Pyrrol-2-yl)ethanone C₆H₇NO Unsubstituted pyrrole, 2-ketone Not reported Detected via GC-MS; elevated concentration in roasted coffee (5.6-fold vs. AA grade) Food chemistry; thermal stability inferred from roasting processes
1-(3-Aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₄H₁₆N₄O 3-aminophenyl, pyrazole, 2-ketone Not reported NMR: δ 7.36–7.61 (m, aromatic H); MS: m/z 604 (M⁺) Anticipated use in coordination chemistry or catalysis
1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)-ethanone C₉H₉N₃O Fused pyrrolopyridine, 5-amino, 2-ketone Not reported Molecular weight: 175.19 g/mol; no spectral data provided Likely bioactive due to fused N-heterocycle; synthetic details unclear
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone C₆H₉NO Partially saturated pyrrole, 5-ketone Not reported CAS: 85213-22-5; molecular weight: 111.14 g/mol Reduced aromaticity may alter reactivity; safety data highlighted

Key Structural and Functional Differences

Aromaticity and Reactivity: The target compound’s fully aromatic pyrrole ring contrasts with the partially saturated 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone (), which may exhibit reduced electrophilic substitution reactivity.

Functional Group Influence: The 3-amino group in the target compound distinguishes it from 1-(1H-pyrrol-2-yl)ethanone (), enabling hydrogen bonding and participation in Schiff base formation. Pyrazole-containing analogs (e.g., ) exhibit additional N-heterocyclic coordination sites, favoring metal complexation or enzyme inhibition.

Thermal and Chemical Stability

  • 1-(1H-Pyrrol-2-yl)ethanone () demonstrates stability under roasting conditions (up to 200°C), suggesting that the target compound’s pyrrole core may similarly resist thermal degradation. However, the amino group’s susceptibility to oxidation or hydrolysis requires further study.

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